
3-Hydroxy-4-methyl-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methyl, and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by hydroxylation. One common method is the reaction of 4-methylbenzonitrile with nitric acid to introduce the nitro group, followed by treatment with a hydroxylating agent such as sodium hydroxide to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves strict control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Hydroxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-Hydroxy-4-methylbenzoic acid.
Reduction: 3-Amino-4-methyl-2-nitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Nitrobenzonitrile: Lacks both the hydroxyl and methyl groups.
4-Hydroxy-2-methyl-3-nitrobenzonitrile: Similar but with different positioning of functional groups.
Uniqueness
3-Hydroxy-4-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both hydroxyl and nitro groups in conjunction with a methyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
特性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
3-hydroxy-4-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H6N2O3/c1-5-2-3-6(4-9)7(8(5)11)10(12)13/h2-3,11H,1H3 |
InChIキー |
MDJCVWSQIZTJOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

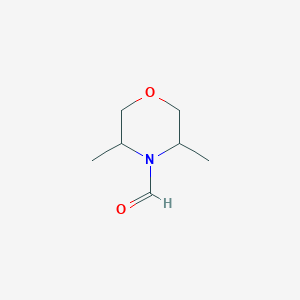

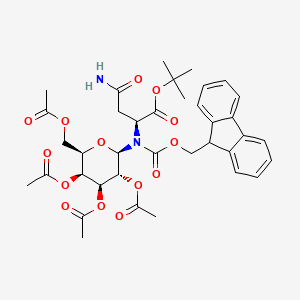

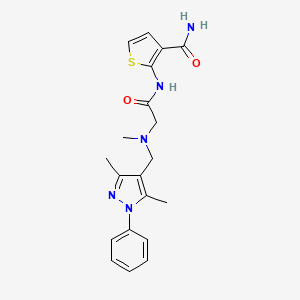

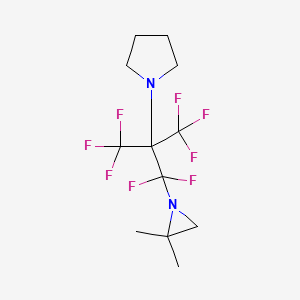
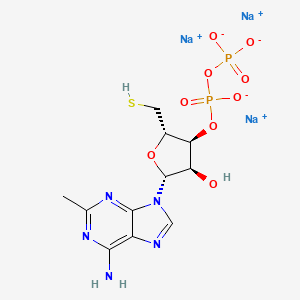


![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
